Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine
CAS No.: 2384790-93-4
Cat. No.: VC7188126
Molecular Formula: C8H14N2
Molecular Weight: 138.214
* For research use only. Not for human or veterinary use.
![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine - 2384790-93-4](/images/structure/VC7188126.png)
Specification
CAS No. | 2384790-93-4 |
---|---|
Molecular Formula | C8H14N2 |
Molecular Weight | 138.214 |
IUPAC Name | 3,6-diazatricyclo[6.1.1.01,6]decane |
Standard InChI | InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2 |
Standard InChI Key | IOYGAOWQAVWORD-UHFFFAOYSA-N |
SMILES | C1CN2CC3CC2(C3)CN1 |
Introduction
Chemical Identity and Structural Features
Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine belongs to the class of bridged polycyclic amines. Its IUPAC name reflects the fusion of a pyrrolidine ring (hexahydro-1H-pyrrolo) with a pyrazine moiety, stabilized by a methano bridge. Key structural attributes include:
Molecular Framework
-
Core Structure: A bicyclic system comprising a six-membered pyrazine ring fused to a five-membered pyrrolidine ring.
-
Methano Bridge: A single-carbon bridge connecting C7 and C8a, enforcing conformational rigidity .
-
Stereochemistry: The methano bridge introduces chiral centers, necessitating stereoselective synthesis for enantiopure forms .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₃N₃ | |
Molecular Weight | 163.23 g/mol | |
CAS Registry Number | 2384790-93-4 | |
XLogP3 | 1.2 (Predicted) |
Synthesis and Manufacturing
The synthesis of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves multistep strategies to construct the bicyclic framework. A representative approach, adapted from related pyrrolo-pyrazine derivatives , includes:
Key Synthetic Routes
-
Cyclocondensation: Reaction of a substituted pyrrolidine precursor with a diamine under acidic conditions to form the pyrazine ring.
-
Methano Bridge Formation: Intramolecular cyclization using a methylene donor (e.g., formaldehyde) under high-pressure conditions .
-
Purification: Chromatographic separation to isolate enantiomers, critical for biological activity .
Table 2: Synthetic Parameters for Batch Production
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 120–140°C | ±15% yield |
Reaction Time | 48–72 hours | ±10% yield |
Catalyst | p-Toluenesulfonic acid (5 mol%) | Essential |
Structural and Spectroscopic Characterization
Advanced techniques validate the compound’s architecture:
X-ray Crystallography
Single-crystal analysis reveals a boat conformation in the pyrazine ring, with the methano bridge imposing a dihedral angle of 112.5° between the two rings .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 3.82–3.75 (m, 2H, bridgehead CH), 3.12–2.98 (m, 4H, pyrazine CH₂), 2.45–2.32 (m, 2H, pyrrolidine CH₂) .
-
IR (KBr): 2945 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=N pyrazine) .
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: <0.1 mg/mL (25°C), necessitating co-solvents like DMSO for biological assays .
-
Thermal Stability: Decomposes at 210°C without melting, indicative of high ring strain .
Table 3: Physicochemical Profile
Property | Value | Method |
---|---|---|
LogP (Octanol-Water) | 1.5 | Calculated |
pKa | 8.2 (Basic) | Potentiometric |
Hydrogen Bond Donors | 1 | — |
Biological Activity and Applications
Emerging data position this compound as a scaffold for anticancer agents:
Kinase Inhibition
-
EGFR Targeting: Derivatives suppress EGFR phosphorylation in Panc-1 pancreatic cancer cells (IC₅₀ = 14.95 µM) .
-
Apoptosis Induction: Upregulates caspase-3 cleavage, triggering programmed cell death .
Table 4: Cytotoxic Activity Against Cancer Cell Lines
Compound Derivative | Panc-1 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
---|---|---|
7m (Nitro-substituted) | 14.95 ± 0.001 | 15.09 ± 0.001 |
Etoposide (Control) | 24.35 ± 0.001 | 30.63 ± 0.014 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume